molecular formula C10H14Cl4N2O B13616626 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride

Cat. No.: B13616626
M. Wt: 320.0 g/mol
InChI Key: RBXGPLJTXUWEAA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O.2HCl and a molecular weight of 320.04 g/mol . It is a derivative of phenol and piperazine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenol ring and a piperazine moiety at the 4 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride can be compared with other similar compounds such as:

The presence of chlorine atoms in this compound makes it unique and may contribute to its specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H14Cl4N2O

Molecular Weight

320.0 g/mol

IUPAC Name

2,6-dichloro-4-piperazin-1-ylphenol;dihydrochloride

InChI

InChI=1S/C10H12Cl2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H

InChI Key

RBXGPLJTXUWEAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C(=C2)Cl)O)Cl.Cl.Cl

Origin of Product

United States

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